Iso - Eugenol - d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1668553-92-1 |
|---|---|
Molecular Formula |
C10H9D3O2 |
Molecular Weight |
167.22 |
Purity |
95% min. |
Synonyms |
Iso - Eugenol - d3 |
Origin of Product |
United States |
Significance of Stable Isotope Labeling in Advanced Analytical and Mechanistic Studies
Stable isotope labeling is a sophisticated technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. creative-proteomics.comwikipedia.org Common isotopes used include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com Unlike their more common counterparts (e.g., protium (B1232500) or ¹H), these heavier isotopes provide a unique mass signature that can be detected by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers. wikipedia.orgdiagnosticsworldnews.com This ability to "tag" and trace molecules without altering their fundamental chemical properties is the cornerstone of its significance. creative-proteomics.comdiagnosticsworldnews.com
The applications of stable isotope labeling are extensive and cut across numerous scientific disciplines:
Quantitative Analysis : Labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry. diagnosticsworldnews.com They allow for precise measurement of the concentration of a target analyte in a complex mixture by correcting for variations during sample handling, injection, and ionization. clearsynth.comcerilliant.comscioninstruments.com
Mechanistic and Kinetic Studies : The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. symeres.com Studying this effect provides invaluable insights into reaction mechanisms and helps elucidate the metabolic pathways of drugs and other compounds. wikipedia.orgsymeres.com
Metabolomics and Flux Analysis : In metabolomics, stable isotopes are used to trace the transformation and distribution of metabolites within cells and organisms. creative-proteomics.com This allows researchers to map metabolic networks, quantify metabolic rates, and understand the dynamics of biological systems. creative-proteomics.comboku.ac.at
Pharmaceutical and Agrochemical Research : The technique is vital for studying drug metabolism and pharmacokinetics (DMPK). symeres.com It is also used to track the environmental fate and persistence of agrochemicals. symeres.com
The Definitive Role of Iso Eugenol D3 As an Internal Standard and Isotopic Tracer
Iso-Eugenol-d3 is the deuterated analogue of isoeugenol (B1672232), a phenylpropanoid naturally found in essential oils like clove and nutmeg. nih.govchemsrc.com The key difference is the replacement of three hydrogen atoms with deuterium (B1214612) atoms, typically in the methoxy (B1213986) group (OCD₃). nih.gov This subtle change in mass does not significantly alter its chemical behavior, making it an ideal tool for specific analytical applications.
The primary and most definitive role of Iso-Eugenol-d3 is as an internal standard for the quantitative analysis of isoeugenol using chromatography coupled with mass spectrometry (e.g., GC-MS or LC-MS/MS). researchgate.net An internal standard is a compound added in a known amount to all samples, which helps to improve the accuracy and precision of the analysis. scioninstruments.com
Deuterated standards like Iso-Eugenol-d3 are considered the best choice for an internal standard for several reasons: aptochem.com
Similar Physicochemical Properties : It behaves almost identically to the non-labeled isoeugenol during sample extraction and chromatographic separation, meaning it co-elutes with the target analyte. aptochem.com
Distinct Mass Signature : Despite its similar behavior, its increased mass allows it to be easily distinguished from the native analyte by the mass spectrometer. aptochem.com
Correction for Matrix Effects : In complex samples like biological fluids or food extracts, other compounds can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. clearsynth.com Because the internal standard is affected in the same way, the ratio of the analyte signal to the internal standard signal remains constant, ensuring accurate quantification. clearsynth.comcerilliant.com
As an isotopic tracer, Iso-Eugenol-d3 can be used in metabolic studies to track the biotransformation of isoeugenol within a biological system. boku.ac.atwiseguyreports.com Researchers can introduce the labeled compound and then use mass spectrometry to identify and quantify the resulting metabolites, which will also carry the deuterium label. This provides a clear picture of how isoeugenol is processed, modified, and eliminated by the organism. creative-proteomics.com
Overview of Current Research Paradigms and Methodological Advancements in Deuterated Compounds
Chemical Synthesis Pathways for Deuterium Introduction into the Isoeugenol (B1672232) Scaffold
The chemical synthesis of Iso-Eugenol-d3 can be approached through several pathways, primarily involving the introduction of deuterium onto a precursor molecule or the rearrangement of a deuterated analogue.
Direct deuteration involves the exchange of hydrogen atoms for deuterium on a pre-existing isoeugenol scaffold or its immediate precursors. This can be achieved through various chemical reactions. One common method is acid or base-catalyzed hydrogen/deuterium (H/D) exchange. researchgate.net These reactions are often carried out in the presence of a deuterium source, such as deuterium oxide (D₂O), under conditions that facilitate the exchange at specific positions on the molecule. nih.govthieme-connect.de For aromatic compounds, transition metal catalysis, employing catalysts like palladium, can be highly effective for direct C-H deuteration. thieme-connect.de
A widely used method for synthesizing isoeugenol involves the isomerization of eugenol (B1671780). google.comwikipedia.orgresearchgate.net This process can be adapted to produce deuterated isoeugenol by first synthesizing a deuterated eugenol analogue. Eugenol can be deuterated at various positions, and subsequent isomerization will yield the corresponding deuterated isoeugenol. The isomerization is typically achieved by heating eugenol in the presence of a base, such as potassium hydroxide. google.comgoogle.com The reaction conditions, including temperature and the choice of solvent, can influence the stereoselectivity of the isomerization, favoring the formation of the desired trans (E) isomer of isoeugenol over the cis (Z) isomer. google.comresearchgate.net The use of specific catalysts can also control the stereochemical outcome. researchgate.net For instance, using solid base catalysts like hydrotalcites can achieve high conversion of eugenol to isoeugenol with high selectivity for the trans product. csmcri.res.inresearchgate.net
| Catalyst System | Reaction Conditions | Conversion of Eugenol (%) | Selectivity for trans-Isoeugenol (%) | Reference |
|---|---|---|---|---|
| Potassium Hydroxide/Diol Solvent | 160-170°C, 6-8 hours | >90 (trans-isomer content) | Not specified | google.com |
| Ru(methylallyl)2(COD) | 150°C | Complete | ~8:1 (trans:cis) | researchgate.net |
| MgAl4-HT (Hydrotalcite) | 200°C, DMF or DMSO solvent | Up to 98 | 85-95 | csmcri.res.in |
| NiAl3-HT (Hydrotalcite) | 200°C, 6 hours, DMF solvent | ~77 | Not specified | researchgate.net |
Palladium-based catalysts are versatile tools for introducing deuterium into organic molecules with high precision. thieme-connect.dethieme-connect.denih.gov These methods can be applied to the synthesis of Iso-Eugenol-d3 through several strategies. One approach is the palladium-catalyzed deuterogenolysis of carbon-oxygen bonds, which allows for the site-specific incorporation of deuterium. nih.gov Another powerful technique is the palladium-catalyzed hydrogen isotope exchange (HIE), which facilitates the direct replacement of C-H bonds with C-D bonds. thieme-connect.dethieme-connect.de Ligand design plays a crucial role in the efficiency and selectivity of these reactions. thieme-connect.dethieme-connect.de The choice of palladium catalyst and reaction conditions can also influence the stereochemical outcome, which is important for controlling the cis/trans isomer ratio of the final isoeugenol product. chemrxiv.org For instance, certain palladium complexes have been shown to be excellent catalysts for the isomerization of eugenol to isoeugenol, and by using a deuterium source in such a system, deuterated isoeugenol can be synthesized. researchgate.net
Chemoenzymatic and Biosynthetic Approaches for Deuterium Labeling
Chemoenzymatic and biosynthetic methods offer green and highly selective alternatives to traditional chemical synthesis for deuterium labeling. nih.govbiorxiv.orgunimi.it
Biosynthetic approaches utilize microorganisms or isolated enzymes to produce the target molecule. mdpi.comresearchgate.net For instance, engineered strains of bacteria like Corynebacterium glutamicum or Pseudomonas putida have been used in the biotransformation of isoeugenol and related compounds. mdpi.comresearchgate.netnih.gov By growing these microorganisms in a medium enriched with a deuterium source, such as D₂O, it is possible to incorporate deuterium into the isoeugenol molecule during its biosynthesis. Plant-based systems also offer a potential route; for example, carrot (Daucus carota) leaves have been shown to biosynthesize methyleugenol and methylisoeugenol, indicating the presence of the necessary enzymatic machinery that could potentially be harnessed for producing deuterated analogues. researchgate.net
| Organism/Enzyme | Process | Key Finding | Reference |
|---|---|---|---|
| Corynebacterium glutamicum | Glucosylation of Isoeugenol | Successfully converted ~93% of isoeugenol to glucosylated compounds. | mdpi.comresearchgate.net |
| Engineered Eugenol Oxidase | Dehydrogenation of 4-n-propylguaiacol | Engineered enzyme showed good activity and high chemoselectivity. | nih.gov |
| Pseudomonas putida IE27 | Isoeugenol degradation | Isolated an enzyme that catalyzes the initial step of isoeugenol degradation. | nih.gov |
| Daucus carota (carrot) leaves | Biosynthesis of methyleugenol and methylisoeugenol | Identified eugenol/isoeugenol synthase and O-methyltransferase enzymes. | researchgate.net |
Optimization of Deuterium Exchange and Labeling Efficiency
Achieving high isotopic purity and labeling efficiency is a key challenge in the synthesis of deuterated compounds. Several factors can be optimized to improve the outcome of deuteration reactions. These include the choice of catalyst, the deuterium source (e.g., D₂O, D₂ gas), reaction temperature, pressure, and reaction time. nih.govresearcher.life For catalytic reactions, the catalyst loading and the nature of any supporting ligands are critical parameters. thieme-connect.dethieme-connect.de In H/D exchange reactions, the pH of the reaction medium can significantly influence the rate and extent of deuterium incorporation. nih.gov For biosynthetic methods, the concentration of the deuterium source in the growth medium and the optimization of culture conditions are important for maximizing labeling efficiency. mdpi.com
Purification Protocols for High Isotopic Purity of Iso-Eugenol-d3
After synthesis, the crude product is typically a mixture containing the desired deuterated compound, unreacted starting materials, byproducts, and potentially incompletely deuterated species. Therefore, a robust purification protocol is essential to obtain Iso-Eugenol-d3 with high isotopic and chemical purity.
Common purification techniques include:
Distillation: Fractional distillation under reduced pressure can be used to separate isoeugenol from components with different boiling points. google.comgoogle.com
Chromatography: Various chromatographic methods are highly effective for purification. These include:
Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase to separate compounds based on their polarity.
Gas Chromatography (GC): Can be used for both analytical and preparative-scale separations of volatile compounds like isoeugenol. nist.gov
High-Performance Liquid Chromatography (HPLC): Offers high resolution for separating isomers and closely related compounds.
Solid-Phase Extraction (SPE): This technique can be used for sample clean-up and enrichment prior to final analysis or purification. researchgate.net
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification. trans-Isoeugenol is crystalline, which may allow for this technique to be used to separate it from the liquid cis-isomer. wikipedia.org
The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the chemical identity and isotopic enrichment, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of deuterium incorporation. mdpi.comnih.gov
Chromatographic Separation Techniques for Deuterated and Non-Deuterated Species
The purification of Iso-Eugenol-d3 and the verification of its chemical purity necessitate chromatographic techniques capable of separating the deuterated compound from its non-deuterated (protiated) counterpart. This separation is often challenging due to the minimal physicochemical differences between isotopologues but is achievable with high-resolution chromatography. nih.gov
Gas Chromatography (GC) is a powerful tool for separating volatile isotopologues. The separation relies on the subtle differences in volatility and interaction with the stationary phase, a phenomenon known as the chromatographic isotope effect. nih.govsci-hub.se Deuterated compounds may elute slightly earlier or later than their protiated analogs depending on the GC column's stationary phase. chromforum.org
Normal Isotope Effect: The deuterated compound is retained longer and elutes later. This is often observed on polar stationary phases. nih.govsci-hub.se
Inverse Isotope Effect: The deuterated compound is retained less and elutes earlier. This is common on nonpolar stationary phases. nih.govsci-hub.se
The choice of stationary phase is critical. Phases with varying polarities, such as polydimethylsiloxane (B3030410) (nonpolar), phenyl-substituted polysiloxane (intermediate polarity), and polyethylene (B3416737) glycol (wax-type, polar), are employed to optimize separation. nih.govsci-hub.se
High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is also used. In RP-HPLC, deuterated compounds can exhibit slightly different retention times compared to their non-deuterated forms. researchgate.net Often, the deuterated species is slightly more polar, leading to earlier elution on nonpolar stationary phases like C18. researchgate.net However, complete baseline separation can be difficult, and in some cases, the isotopologues may co-elute. mdpi.com
Below is an interactive table summarizing the chromatographic techniques.
| Technique | Stationary Phase Examples | Principle of Separation | Typical Elution Order (d3 vs. d0) |
|---|---|---|---|
| Gas Chromatography (GC) | Polydimethylsiloxane (e.g., DB-1, Rtx-1), Polyethylene Glycol (e.g., DB-WAX), Ionic Liquids (e.g., IL111i) | Based on volatility and differential interactions with the stationary phase (Isotope Effect). sci-hub.se | Variable: d3 may elute before (inverse effect on nonpolar phases) or after (normal effect on polar phases) the d0 species. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Octadecylsilane (C18), Octylsilane (C8) | Based on partitioning between the mobile and stationary phases. Deuterated compounds can have slightly different hydrophobicity. researchgate.net | Often, d3 elutes slightly before the d0 species in reversed-phase due to slightly higher polarity. researchgate.net |
Spectroscopic Verification of Isotopic Enrichment and Purity
Following synthesis and purification, the verification of the final product is paramount. Spectroscopic methods are employed to confirm the molecular structure, the location of the deuterium label, and the degree of isotopic enrichment. rsc.org
Mass Spectrometry (MS) is the definitive technique for confirming the mass increase due to deuteration and for quantifying isotopic purity. High-resolution mass spectrometry (HR-MS) is particularly valuable for its ability to provide accurate mass measurements. rsc.org
Molecular Ion: The mass spectrum of Iso-Eugenol-d3 will exhibit a molecular ion peak (or a protonated/deprotonated molecule in ESI-MS) that is three mass units higher than that of unlabeled isoeugenol (C₁₀H₁₂O₂; monoisotopic mass ≈ 164.08 Da). ebi.ac.ukresearchgate.net
Isotopic Enrichment Calculation: The isotopic enrichment is determined by analyzing the ion cluster around the molecular ion. The percentage of enrichment is calculated from the relative intensities of the ions corresponding to the unlabeled (M), partially labeled (M+1, M+2), and fully labeled (M+3) species. rsc.org A study evaluating this strategy found it to be reproducible for determining the isotopic purity of various deuterated compounds. rsc.org
Proton NMR (¹H NMR): In the ¹H NMR spectrum of Iso-Eugenol-d3 (with deuteration on the methoxy (B1213986) group), the characteristic singlet resonance of the -OCH₃ protons, typically found around 3.9 ppm for isoeugenol, will be absent or have a significantly diminished intensity. mdpi.com The signals corresponding to the aromatic, phenolic, and propenyl protons remain, confirming the rest of the structure. hmdb.cachemicalbook.com
Carbon-13 NMR (¹³C NMR): The carbon of the deuterated methoxy group (-CD₃) will appear as a multiplet (typically a 1:3:6:7:6:3:1 septet) due to one-bond carbon-deuterium (¹³C-²H) coupling. This signal will be shifted slightly upfield compared to a normal -CH₃ group due to the isotope effect. nih.gov
Deuterium NMR (²H NMR): This technique directly observes the deuterium nucleus. For Iso-Eugenol-d3, the ²H NMR spectrum would show a single resonance at the chemical shift corresponding to the methoxy position, providing direct confirmation of successful and site-specific labeling. sigmaaldrich.com This method is also a powerful tool for quantitative analysis of deuterium enrichment. sigmaaldrich.com
The following tables summarize the expected spectroscopic data for Iso-Eugenol-d3.
Table 1: Mass Spectrometry Data Summary
| Compound | Molecular Formula | Expected Monoisotopic Mass (Da) | Key Diagnostic Feature |
|---|---|---|---|
| Isoeugenol | C₁₀H₁₂O₂ | 164.0837 | Base molecular ion peak. |
| Iso-Eugenol-d3 | C₁₀H₉D₃O₂ | 167.1026 | Molecular ion peak shifted by +3.0189 Da relative to the unlabeled compound. |
Table 2: NMR Spectroscopy Data Summary for Iso-Eugenol-d3 (-OCD₃)
| Nucleus | Expected Observation | Purpose |
|---|---|---|
| ¹H | Absence/strong reduction of the methoxy signal (~3.9 ppm). Other signals (propenyl, aromatic) remain intact. mdpi.com | Confirms deuteration at the methoxy position. |
| ¹³C | Multiplet signal for the -CD₃ carbon, shifted slightly upfield from the normal ~56 ppm. | Confirms C-D bond formation and location. nih.gov |
| ²H | A single resonance peak at the chemical shift of the methoxy group. sigmaaldrich.com | Direct detection and quantification of deuterium incorporation. |
Mass Spectrometry (MS) Applications in Iso-Eugenol-d3 Analysis
Mass spectrometry stands as a cornerstone for the analysis of Iso-Eugenol-d3, primarily due to its ability to differentiate between the deuterated standard and its non-labeled analog, isoeugenol. The mass difference introduced by the deuterium atoms allows for clear distinction and accurate measurement, even at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like Iso-Eugenol-d3. In this method, the sample is vaporized and separated based on its boiling point and interaction with the chromatographic column before being detected by the mass spectrometer.
GC-MS, particularly when operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode, offers exceptional sensitivity for trace analysis. For instance, methods have been developed to simultaneously determine eugenol, isoeugenol, and methyleugenol in fish fillets with limits of detection (LODs) as low as 1.2 µg·kg⁻¹ for isoeugenol. nih.gov While this study focused on the non-deuterated form, the use of a deuterated internal standard like Iso-Eugenol-d3 is a standard practice to enhance accuracy by compensating for matrix effects and variations during sample preparation. researchgate.netnih.govclearsynth.com The use of deuterated standards in GC-MS analysis helps correct for interferences from other compounds within complex sample matrices, ensuring precise measurements. clearsynth.com
Table 1: GC-MS/MS Parameters for Analysis of Isoeugenol (Illustrative)
| Parameter | Value | Reference |
| Instrument | Gas chromatograph coupled to a triple quadrupole mass spectrometer | nih.gov |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| Limit of Detection (LOD) | 1.2 µg·kg⁻¹ | nih.gov |
| Limit of Quantification (LOQ) | 4.0 µg·kg⁻¹ | nih.gov |
| Linearity (r²) | > 0.9982 | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrix Analysis
For analytes in complex biological or environmental matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. LC-MS/MS provides high selectivity and sensitivity, making it suitable for analyzing Iso-Eugenol-d3 in samples that are not amenable to GC-MS. sci-hub.se
A validated LC-MS/MS method for the determination of isoeugenol in finfish demonstrates the technique's capability for trace-level detection in intricate samples. nih.gov This method achieved a limit of quantification of 2.5 ng/g⁻¹ across six different fish species. nih.gov The use of an isotopically labeled internal standard like Iso-Eugenol-d3 is critical in such LC-MS/MS assays to correct for matrix effects and ensure accurate quantification. nih.govsigmaaldrich.com The co-elution of the deuterated standard with the native analyte allows for compensation of variations in extraction efficiency and ionization suppression or enhancement. sigmaaldrich.com
Table 2: LC-MS/MS Method Validation for Isoeugenol in Finfish
| Parameter | Result | Species Tested | Reference |
| Limit of Quantification (LOQ) | 2.5 ng g⁻¹ | Tilapia, Catfish, Trout, Salmon, Striped Bass, Yellow Perch | nih.gov |
| Method Detection Limit (MDL) | 0.2 to 0.7 ng g⁻¹ | Tilapia, Catfish, Trout, Salmon, Striped Bass, Yellow Perch | nih.gov |
| Recoveries | 91.2% to 108.0% | Tilapia, Catfish, Trout, Salmon, Striped Bass, Yellow Perch | nih.gov |
| Precision (%RSDR) | 2.6% to 8.0% | Tilapia, Catfish, Trout, Salmon, Striped Bass, Yellow Perch | nih.gov |
Stable Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification Methodologies
Stable Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. avantiresearch.com This technique involves adding a known amount of an isotopically labeled standard, such as Iso-Eugenol-d3, to a sample containing the unlabeled analyte (isoeugenol). researchgate.netnih.gov Because the labeled standard is chemically identical to the analyte, it behaves the same way during extraction, purification, and analysis, thus correcting for any sample loss or matrix-induced variations. clearsynth.com
The ratio of the mass spectrometric signals of the analyte to the internal standard is used to calculate the analyte's concentration. enfanos.com IDMS is particularly valuable for certifying reference materials and for regulatory monitoring where high accuracy is paramount. The use of Iso-Eugenol-d3 as an internal standard in IDMS coupled with GC-MS/MS or LC-MS/MS allows for the absolute quantification of isoeugenol in diverse and complex matrices like food and biological tissues. researchgate.netnih.govnih.gov
Fragmentation Pathway Analysis and Isotope Ratio Monitoring
Understanding the fragmentation pathways of Iso-Eugenol-d3 in a mass spectrometer is crucial for developing robust quantitative methods and for structural confirmation. researchgate.net When subjected to ionization, the molecule breaks apart into characteristic fragment ions. By comparing the fragmentation pattern of Iso-Eugenol-d3 with that of unlabeled isoeugenol, the location of the deuterium labels on the molecule can be confirmed. scielo.brsemanticscholar.org For example, a fragment ion containing the deuterium-labeled portion of the molecule will have a mass-to-charge ratio (m/z) shifted by the number of deuterium atoms.
Isotope Ratio Monitoring Mass Spectrometry (IRMS) is a specialized technique that measures the precise ratio of isotopes in a sample. measurlabs.comelementar.com While often used for determining the geographical origin or authenticity of products, the principles of IRMS can be applied to monitor the ratio of Iso-Eugenol-d3 to its unlabeled counterpart in a sample. measurlabs.com This provides a highly accurate measure of the analyte concentration and can be used to study metabolic pathways or environmental fate by tracing the isotopic label.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Specific Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (protons).
Proton (¹H) NMR Spectroscopy for Structural Confirmation and Integration
Proton NMR (¹H NMR) is used to confirm the chemical structure of Iso-Eugenol-d3 and to verify the position of the deuterium labels. nih.gov In a ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent or significantly reduced in intensity. semanticscholar.org This provides direct evidence of successful deuteration at specific sites.
Table 3: Illustrative ¹H NMR Chemical Shifts for Isoeugenol
| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Reference |
| Aromatic Protons | 6.83 - 6.86 | m | mdpi.com |
| Propenyl CH | 6.32 | dq | mdpi.com |
| Propenyl CH | 6.07 | dq | mdpi.com |
| Methoxy (OCH₃) | 3.90 | s | mdpi.com |
| Propenyl CH₃ | 1.86 | dd | mdpi.com |
Note: The absence or change in the signal for the methoxy group would be expected in the ¹H NMR spectrum of Iso-Eugenol-d3 (methoxy-d3).
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a principal technique for elucidating the carbon framework of an organic molecule. By analyzing the chemical shifts of each carbon atom, researchers can confirm the structure of the isoeugenol backbone. While specific ¹³C NMR data for Iso-Eugenol-d3 is not widely published, the data for its non-deuterated analogue, isoeugenol, is well-documented and provides a reliable reference. researchgate.net The introduction of deuterium on the methoxy group (O-CD₃) results in a characteristic triplet signal for the deuterated carbon in the ¹³C spectrum due to C-D coupling and has a negligible effect on the chemical shifts of the other carbon atoms in the molecule.
The ¹³C NMR spectrum of isoeugenol shows distinct signals for each of the ten carbon atoms, corresponding to the aromatic ring, the propenyl side chain, and the methoxy group. The chemical shifts are influenced by the local electronic environment of each carbon atom. For instance, the carbon atom attached to the hydroxyl group (C-4) and the methoxy group (C-3) are shifted downfield due to the deshielding effect of the oxygen atoms.
Table 1: Representative ¹³C NMR Chemical Shifts for the Isoeugenol Skeleton Note: Data is based on the non-deuterated isoeugenol compound. The solvent can cause minor variations in chemical shifts. sigmaaldrich.com
| Carbon Atom | Chemical Shift (ppm) (in DMSO-d6) | Chemical Shift (ppm) (in CDCl3) |
| C-1 | ~130.8 | ~126.8 |
| C-2 | ~119.8 | ~119.5 |
| C-3 | ~149.4 | ~146.9 |
| C-4 | ~148.9 | ~145.5 |
| C-5 | ~112.4 | ~114.3 |
| C-6 | ~109.5 | ~108.3 |
| C-7 (α) | ~126.8 | ~126.3 |
| C-8 (β) | ~130.8 | ~130.6 |
| C-9 (CH₃) | Not specified in source | Not specified in source |
| OCH₃ | ~56.0 | ~55.5 |
Deuterium (²H) NMR Spectroscopy for Label Position Verification and Dynamics
Deuterium (²H) NMR spectroscopy is a specialized technique used to directly observe the deuterium nuclei within a molecule. wikipedia.org Since the natural abundance of deuterium is very low (approximately 0.016%), a strong signal in the ²H NMR spectrum confirms the successful enrichment and incorporation of deuterium into the target molecule. wikipedia.org
For Iso-Eugenol-d3, where the deuterium atoms are located on the methoxy group, ²H NMR provides unambiguous proof of the label's position. A single resonance peak would be expected in the region characteristic of methoxy groups, confirming that the deuteration occurred at the intended site and not elsewhere on the aromatic ring or propenyl chain. The chemical shift range in ²H NMR is similar to that of proton NMR. wikipedia.org
Furthermore, ²H NMR is a powerful tool for studying molecular dynamics in the solid state. wikipedia.org Changes in the orientation of the C-D bond due to molecular motion significantly affect the spectral lineshape, providing insights into the mobility of the deuterated functional group. wikipedia.org
Vibrational Spectroscopy (FTIR, Raman) for Isotopic Signature Identification
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are highly sensitive to isotopic substitution. pitt.edukjoas.org The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the associated chemical bonds. This phenomenon provides a distinct isotopic signature for Iso-Eugenol-d3.
The most significant change occurs in the stretching frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Based on the principles of the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. As deuterium is approximately twice as heavy as hydrogen, the C-D stretching vibrations appear at a significantly lower frequency (around 2100-2250 cm⁻¹) than the C-H stretching vibrations (around 2850-3000 cm⁻¹). nih.gov
Similarly, C-D bending vibrations are also shifted to lower wavenumbers compared to their C-H counterparts. By comparing the FTIR or Raman spectrum of Iso-Eugenol-d3 with that of standard isoeugenol, the presence of these unique, lower-frequency bands confirms deuteration. nih.govresearcher.life
Table 2: Comparison of Characteristic C-H and C-D Vibrational Frequencies
| Vibrational Mode | C-H Frequency Range (cm⁻¹) | Expected C-D Frequency Range (cm⁻¹) |
| Stretching (ν) | 2850 - 3000 | 2100 - 2250 |
| Bending (δ) | 1350 - 1470 | ~950 - 1100 |
Chromatographic Methodologies for Separation and Quantification
Chromatography is essential for verifying the purity of Iso-Eugenol-d3 and for its quantification in complex mixtures. Both liquid and gas chromatography are routinely employed.
High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and analysis of isoeugenol and its analogues. nih.govresearchgate.net Reversed-phase HPLC is most common, utilizing a nonpolar stationary phase and a polar mobile phase.
Stationary Phase : A C18 (octadecylsilyl) column is frequently used, offering excellent separation for moderately polar compounds like isoeugenol. researchgate.netnih.gov
Mobile Phase : A gradient or isocratic elution using a mixture of solvents such as acetonitrile (B52724) and water, or methanol (B129727) and water, is typical. researchgate.netresearchgate.net Buffers or modifiers like formic acid or acetic acid may be added to improve peak shape and resolution. nih.gov
Detection : Photodiode Array (PDA) or UV-Vis detectors are commonly used, set at a wavelength where isoeugenol exhibits strong absorbance, typically around 254-280 nm. researchgate.netresearchgate.net This method allows for the quantification of Iso-Eugenol-d3 and the detection of any non-deuterated isoeugenol or other impurities.
Table 3: Typical HPLC Method Parameters for Isoeugenol Analysis
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures researchgate.netnih.gov |
| Detection | PDA or UV-Vis at ~254-280 nm researchgate.netresearchgate.net |
| Flow Rate | ~1 mL/min researchgate.net |
Gas Chromatography (GC) is ideally suited for the analysis of volatile and semi-volatile compounds like isoeugenol. ttb.gov
Gas Chromatography-Flame Ionization Detection (GC-FID) : This method provides excellent quantitative results. After separation on a capillary column (e.g., DB-5), the analyte is burned in a hydrogen-air flame. ttb.gov The resulting ions generate an electrical current that is proportional to the amount of carbon atoms entering the detector. GC-FID is known for its wide linear range and robustness, making it suitable for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the definitive technique for confirming the identity and isotopic enrichment of Iso-Eugenol-d3. The gas chromatograph separates the components of the sample, which are then ionized and fragmented in the mass spectrometer. The mass spectrum of Iso-Eugenol-d3 will show a molecular ion (M⁺) peak that is three mass units higher than that of unlabeled isoeugenol, confirming the incorporation of three deuterium atoms. The fragmentation pattern provides further structural confirmation. nih.govresearchgate.net
Table 4: Common GC Method Parameters for Isoeugenol Analysis
| Parameter | Description |
| Column | Fused silica capillary column (e.g., DB-5, 60 m x 0.25 mm) tandfonline.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) tandfonline.com |
| Injection Mode | Splitless tandfonline.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) ttb.gov |
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile and semi-volatile analytes from a sample matrix prior to GC-MS analysis. nih.govresearchgate.net This method is particularly useful when analyzing Iso-Eugenol-d3 in complex matrices like water or biological tissues. nih.govnih.gov
In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample). Volatile analytes, including Iso-Eugenol-d3, partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the hot injector of a GC, where the analytes are desorbed for analysis.
Fiber Coatings : For a compound like isoeugenol, more polar fibers such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or Polyacrylate (PA) have shown good performance. nih.govresearchgate.nettandfonline.com
Extraction Conditions : The efficiency of the extraction depends on factors like temperature and time. For isoeugenol, extractions may require elevated temperatures (e.g., 60°C) and extended times (e.g., 30 minutes or more) to reach equilibrium due to its relatively low volatility. nih.govresearchgate.nettandfonline.com
The coupling of HS-SPME with GC-MS provides a highly sensitive and selective method for both the identification and quantification of Iso-Eugenol-d3, minimizing matrix interference and simplifying sample preparation. nih.gov
Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry
Method Validation and Quality Control in Isotopic Analytical Chemistry
In the realm of quantitative analysis, particularly in chromatography and mass spectrometry, the use of isotopically labeled internal standards is a cornerstone of robust method development. These standards, which are analogues of the target analyte containing heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are essential for correcting variations in sample preparation and instrument response. scioninstruments.comnumberanalytics.com An ideal internal standard mimics the chemical and physical properties of the analyte, co-eluting during chromatography but remaining distinguishable by mass spectrometry due to its higher mass. sigmaaldrich.com Deuterated compounds like Iso-Eugenol-d3 and its isomer Eugenol-d3 (B568768) are employed to enhance the accuracy and precision of methods for quantifying their corresponding unlabeled forms in complex matrices. scioninstruments.comresearchgate.net
Linearity, Accuracy, and Precision Assessments of Iso-Eugenol-d3 as an Internal Standard
The validation of an analytical method is critical to ensure its reliability. When using a deuterated internal standard such as Eugenol-d3 for the analysis of isoeugenol, key parameters including linearity, accuracy, and precision must be rigorously assessed. numberanalytics.comphytojournal.com
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. phytojournal.com In a study analyzing isoeugenol in various aquaculture matrices (shrimp, tilapia, and salmon) using headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry (HS-SPME-GC-MS), the use of d3-eugenol as an internal standard resulted in excellent linearity, with a coefficient of determination (R²) greater than 0.98. researchgate.netnih.gov Another study for the determination of eugenol in fish and shrimp, which employed eugenol-d3 as the internal standard, demonstrated a linear calibration curve in the range of 5–1000 µg/L with an R² value of 0.9996. researchgate.net
Accuracy refers to the closeness of the measured value to the true value. It is often expressed as percent recovery. The method for analyzing isoeugenol using d3-eugenol showed high accuracy, with recoveries between 97% and 99%. nih.gov Similarly, a stable isotope dilution assay for eugenol using eugenol-d3 as the internal standard reported average recoveries ranging from 94.7% to 109.78% across spiking levels of 10, 50, and 200 µg kg⁻¹ in various fish and shrimp tissues. researchgate.net
Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). For the isoeugenol analysis, the precision was found to be within 5–13% RSD. researchgate.netnih.gov The eugenol analysis method demonstrated even higher precision, with intra-day and inter-day %RSD values in the ranges of 0.71–8.45% and 1.15–8.19%, respectively. researchgate.net
The following table summarizes the performance characteristics of deuterated eugenol isomers as internal standards in validated analytical methods.
| Validation Parameter | Analyte | Internal Standard | Matrix | Result | Citation |
|---|---|---|---|---|---|
| Linearity (R²) | Isoeugenol | d3-Eugenol | Shrimp, Tilapia, Salmon | > 0.98 | researchgate.netnih.gov |
| Linearity (R²) | Eugenol | Eugenol-d3 | Fish, Shrimp | 0.9996 | researchgate.net |
| Accuracy (% Recovery) | Isoeugenol | d3-Eugenol | Shrimp, Tilapia, Salmon | 97 - 99% | researchgate.netnih.gov |
| Accuracy (% Recovery) | Eugenol | Eugenol-d3 | Carp, Catfish, Turbot, Shrimp | 94.7 - 109.78% | researchgate.net |
| Precision (% RSD) | Isoeugenol | d3-Eugenol | Shrimp, Tilapia, Salmon | 5 - 13% | researchgate.netnih.gov |
| Precision (% RSD) | Eugenol | Eugenol-d3 | Fish, Shrimp | 0.71 - 8.45% (Intra-day) & 1.15 - 8.19% (Inter-day) | researchgate.net |
Stability Considerations for Iso-Eugenol-d3 in Various Analytical Matrices
The stability of an internal standard is paramount for reliable quantification. numberanalytics.com An unstable internal standard can lead to inaccurate results, as its degradation would alter the response ratio relative to the analyte. sigmaaldrich.com The stability of deuterated standards like Iso-Eugenol-d3 must be evaluated under various conditions, including in solution, in different biological matrices, and during storage.
Research has shown that the stability of a deuterated standard can be superior to its non-deuterated counterpart. In a study developing an HS-SPME-GC-MS method, it was discovered that isoeugenol was relatively unstable compared to its deuterated standard, d3-eugenol, when in the presence of water. nih.gov This enhanced stability is a key advantage of using isotopically labeled internal standards.
However, the stability of deuterated compounds is not absolute and can be influenced by environmental factors and molecular structure. sigmaaldrich.com One critical consideration is the potential for deuterium-hydrogen exchange, where deuterium atoms on the labeled standard are replaced by protons from the solvent or matrix, particularly if the labels are in chemically active or exchangeable positions on the molecule. sigmaaldrich.com Another study noted that while deuterated eugenol (eugenol-d3) can effectively mimic the analyte's behavior, it may be less stable than other non-isotopic internal standards, such as p-terphenyl, under certain long-term storage conditions (-20°C for 4 months). mdpi.comsemanticscholar.org This highlights the importance of performing rigorous stability tests specific to the analytical method's conditions, including matrix type, pH, temperature, and storage duration. numberanalytics.com
The table below outlines key findings related to the stability of deuterated eugenol isomers.
| Internal Standard | Comparison Compound | Matrix/Condition | Finding | Citation |
|---|---|---|---|---|
| d3-Eugenol | Isoeugenol | Aqueous (Water) | d3-Eugenol is more stable than Isoeugenol. | researchgate.netnih.gov |
| Eugenol-d3 | p-Terphenyl (Ter) | Storage at -20°C for 4 months | Considered potentially less stable than Ter under these specific long-term storage conditions. | mdpi.comsemanticscholar.org |
| Deuterated Standards (General) | N/A | Solution / MS Instrument | Potential for deuterium loss via exchange with protons, which can compromise accuracy. | sigmaaldrich.com |
Applications of Iso Eugenol D3 in Metabolic and Biotransformation Studies
Elucidation of Enzymatic Reaction Mechanisms Utilizing Deuterium (B1214612) Kinetic Isotope Effects
The substitution of hydrogen with deuterium in a molecule like iso-eugenol can lead to a phenomenon known as the kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of this bond will proceed at a slower rate for the deuterated compound.
Tracing Metabolic Pathways of Isoeugenol (B1672232) and Related Phenylpropanoids in Biological Systems
Isotopically labeled compounds like iso-eugenol-d3 are instrumental in tracing the metabolic pathways of iso-eugenol and other related phenylpropanoids. frontiersin.orgresearchgate.net Phenylpropanoids are a large class of plant-derived compounds with diverse biological activities. frontiersin.org Understanding their metabolism is crucial for fields ranging from pharmacology to food science.
In Vitro Mammalian Cell Line Models for Metabolic Pathway Mapping
Mammalian cell lines provide a controlled environment to study the initial stages of drug and xenobiotic metabolism. nih.gov By introducing iso-eugenol-d3 to these cell cultures, researchers can track its conversion into various metabolites. Analytical techniques such as mass spectrometry can then distinguish the deuterated metabolites from endogenous compounds, allowing for a clear mapping of the metabolic transformations. mpg.de This approach helps in identifying the specific enzymes and metabolic reactions involved in the breakdown of iso-eugenol in mammalian systems. nih.gov These in vitro models are essential for predicting how a compound will be metabolized in a whole organism. nih.gov
Microbial Biotransformation Pathways and Their Elucidation using Isotopic Probes
Microorganisms are known to be highly efficient in biotransforming various organic compounds, including phenylpropanoids like iso-eugenol. repec.orgonlinesciencepublishing.com The use of isotopic probes such as iso-eugenol-d3 is critical in elucidating these microbial metabolic pathways. researchgate.net For example, studies have shown that bacteria can convert iso-eugenol into valuable compounds like vanillin (B372448). repec.orgonlinesciencepublishing.comresearchgate.net By feeding deuterated iso-eugenol to a microbial culture and analyzing the products, researchers can identify the sequence of enzymatic reactions and the intermediate metabolites formed. For instance, some bacteria are known to transform iso-eugenol to vanillin via different intermediates, and deuterium labeling can help confirm these distinct pathways. researchgate.net This knowledge is not only fundamental to understanding microbial metabolism but also has practical applications in the biotechnological production of flavor and fragrance compounds. repec.orgresearchgate.net
Table 1: Examples of Microbial Biotransformation of Isoeugenol
| Microorganism | Precursor | Key Metabolites | Reference |
| Pseudomonas nitroreducens Jin1 | Isoeugenol | Vanillin, Vanillic acid | researchgate.net |
| Bacillus subtilis HS8 | Isoeugenol | Isoeugenol-diol, Vanillin, Vanillic acid, Guaiacol | researchgate.net |
| Soil Isolate DSH1001 | Isoeugenol | Vanillin | onlinesciencepublishing.com |
Investigating Stereochemical Transformations During Metabolism through Deuterium Labeling
Many enzymatic reactions are stereospecific, meaning they produce or act on a specific stereoisomer of a molecule. Deuterium labeling is a powerful technique for investigating these stereochemical transformations during metabolism. researchgate.net By synthesizing a stereospecifically deuterated version of iso-eugenol-d3, researchers can follow the fate of the deuterium atom throughout the metabolic process. Changes in the stereochemical position of the deuterium in the resulting metabolites can reveal the stereospecificity of the enzymes involved. This provides detailed information about the three-dimensional arrangement of the enzyme's active site and the mechanism of the reaction.
Identification and Quantification of Isoeugenol-Derived Metabolites Using Deuterated Standards
Deuterated compounds like iso-eugenol-d3 are indispensable as internal standards in analytical chemistry, particularly in mass spectrometry-based quantification methods. core.ac.uk When analyzing complex biological samples, the presence of other molecules can interfere with the detection of the target analyte. By adding a known amount of the deuterated standard to the sample, a more accurate quantification of the non-deuterated (endogenous or administered) compound can be achieved. researchgate.net
The deuterated standard behaves almost identically to the non-deuterated compound during sample preparation and analysis, but it can be distinguished by its higher mass. scribd.com This allows for the correction of any sample loss or variation in instrument response, leading to highly accurate and precise measurements. This technique, known as stable isotope dilution analysis, is considered the gold standard for quantitative analysis in metabolomics and pharmacokinetic studies. core.ac.uk For instance, the use of a deuterated standard has been shown to be crucial for the accurate quantification of iso-eugenol in complex matrices like aquaculture products. researchgate.netresearchgate.net
Studies on the Differential Metabolic Fate of Isoeugenol Isomers via Deuterium Tracking
Iso-eugenol exists as two geometric isomers, (Z)-isoeugenol and (E)-isoeugenol. These isomers can have different biological activities and may be metabolized differently by the body. Deuterium tracking allows for the investigation of the differential metabolic fate of these isomers.
By separately synthesizing deuterated versions of (Z)-iso-eugenol and (E)-iso-eugenol, researchers can administer them to biological systems and track the formation of their respective metabolites. This approach can reveal whether one isomer is metabolized more rapidly than the other, or if they are converted into different sets of metabolites. Such studies are crucial for understanding the structure-activity and structure-metabolism relationships of these compounds. For example, while eugenol (B1671780) and iso-eugenol are structurally similar, they can be metabolized through different pathways in the same organism, and deuterium labeling can help to delineate these differences. researchgate.netnih.gov This knowledge is important for assessing the potential biological effects of each isomer.
Computational and Theoretical Investigations of Iso Eugenol D3
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics of Deuterated Species
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and energetics of molecules. unipa.it These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and thermodynamic properties. For deuterated species like Iso-Eugenol-d3, DFT is employed to quantify the effects of isotopic substitution on molecular stability and bond energies.
The primary influence of deuterium (B1214612) substitution is the change in vibrational energy, specifically the zero-point vibrational energy (ZPVE). A carbon-deuterium (C-D) bond has a lower ZPVE than a corresponding carbon-hydrogen (C-H) bond because the heavier deuterium atom leads to a lower vibrational frequency. Consequently, more energy is required to break a C-D bond compared to a C-H bond. libretexts.org
Research Findings:
Bond Strength: DFT calculations can quantify the dissociation energy of the C-D bond in Iso-Eugenol-d3 and compare it to the C-H bond in isoeugenol (B1672232). The C-D bond is computationally and experimentally shown to be stronger. A C–H bond is approximately 5 kJ/mol weaker than a C–D bond. libretexts.org
Electronic Distribution: The substitution of hydrogen with deuterium has a negligible effect on the time-averaged electronic structure (electron density, electrostatic potential). Therefore, properties like polarity and the location of electrophilic/nucleophilic sites remain largely unchanged.
Conformational Energy: DFT studies on isoeugenol have identified the trans stereoisomer as being more stable than the cis isomer by about 10 kJ/mol. unipa.it Similar calculations for Iso-Eugenol-d3 would yield nearly identical relative energies between stereoisomers, as the deuteration effect on conformational preference is minimal.
| Property | C-H Bond | C-D Bond | Reference |
|---|---|---|---|
| Bond Dissociation Energy | Lower | Higher (~5 kJ/mol) | libretexts.org |
| Zero-Point Vibrational Energy (ZPVE) | Higher | Lower | princeton.edu |
| Vibrational Frequency (Stretching) | Higher | Lower | wikipedia.org |
| Bond Length | Longer (vibrationally averaged) | Shorter (vibrationally averaged) | bibliotekanauki.pl |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. mdpi.com For Iso-Eugenol-d3, MD simulations are used to explore its conformational landscape and how it interacts with a solvent, such as water.
In an MD simulation, the forces between atoms are calculated using a classical mechanical force field. To study a deuterated species, the mass of the specific hydrogen atom is simply changed to that of deuterium in the simulation parameters. While this change in mass does not alter the static potential energy surface, it affects the dynamic behavior of the molecule.
Research Findings:
Solvation Effects: The interactions of Iso-Eugenol-d3 with solvent molecules are dominated by hydrogen bonding at the hydroxyl group and van der Waals interactions. MD simulations can reveal the structure and dynamics of the solvent shell. Studies have shown that when biomolecules are placed in deuterated water (D₂O), they tend to become slightly more compact and rigid due to the stronger hydrogen bonding network in D₂O compared to H₂O. nih.gov While the deuteration is on the carbon atom in Iso-Eugenol-d3, simulations could explore if this has any minor, secondary effects on the local water structure. MD simulations of isoeugenol have been used to predict its stability in complex systems, such as when bound to proteins, showing the formation of stable complexes governed largely by van der Waals forces. mdpi.com
Prediction of Spectroscopic Signatures and Deuterium-Induced Isotopic Shifts
Computational methods are highly effective at predicting spectroscopic signatures, such as those obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The replacement of a hydrogen atom with deuterium in Iso-Eugenol-d3 causes characteristic shifts in its spectra, which can be predicted and analyzed.
Research Findings:
Infrared (IR) Spectroscopy: The vibrational frequency of a bond is dependent on the masses of the connected atoms. The C-D stretching vibration in Iso-Eugenol-d3 will appear at a significantly lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretch (around 2900-3000 cm⁻¹). DFT calculations can predict these vibrational frequencies with high accuracy, aiding in the interpretation of experimental IR spectra. researchgate.net
NMR Spectroscopy: Deuterium substitution causes small but measurable changes in the chemical shifts of nearby nuclei, a phenomenon known as the deuterium-induced isotope effect. bibliotekanauki.pl The primary cause is the difference in ZPVE, which leads to a slightly shorter average bond length for C-D compared to C-H. researchgate.net
Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can calculate nuclear shielding constants and predict NMR chemical shifts. nih.govmdpi.com
Isotopic Shifts (Δδ): Typically, replacing ¹H with ²H causes an upfield shift (lower ppm value) for the directly attached carbon (¹α effect) and smaller upfield shifts for carbons two or more bonds away (²β, ³γ effects). researchgate.net These shifts are valuable for signal assignment in complex spectra. The measurement of deuterium-induced shifts can be performed in a single sample containing both the deuterated and non-deuterated species. nih.gov
| Isotopic Effect | Description | Typical Shift Magnitude (ppm) | Reference |
|---|---|---|---|
| ¹α (Primary) | Shift on the carbon directly bonded to deuterium. | -0.2 to -0.9 (Upfield) | researchgate.net |
| ²β (Secondary) | Shift on the carbon two bonds away from deuterium. | -0.05 to -0.15 (Upfield) | researchgate.net |
| ³γ (Tertiary) | Shift on the carbon three bonds away from deuterium. | Smaller and variable | researchgate.net |
Modeling Reaction Pathways and Transition States Involving Carbon-Deuterium Bonds
One of the most significant applications of studying deuterated compounds is in the elucidation of reaction mechanisms through the kinetic isotope effect (KIE). wikipedia.org The KIE is the ratio of the reaction rate of the light isotopologue (kH) to the heavy one (kD). A primary KIE greater than 1 (typically 2-7 for C-H/C-D) indicates that the C-H/C-D bond is broken during the rate-determining step of the reaction. libretexts.orglibretexts.org
Computational chemistry allows for the explicit modeling of reaction pathways and the structures of transition states. By calculating the activation energies (the energy barrier from reactant to transition state) for both the deuterated and non-deuterated reactions, the KIE can be predicted theoretically.
Research Findings:
Transition State Modeling: Using DFT, researchers can locate the transition state structure for a given reaction, such as the oxidation of isoeugenol or an elimination reaction involving its side chain. nih.govrsc.org The calculations would be repeated for Iso-Eugenol-d3. The difference in the calculated activation enthalpies, which arises almost entirely from the difference in ZPVE between the reactant and the transition state, allows for a prediction of the KIE. princeton.edu
Mechanism Elucidation: For isoeugenol, potential reaction pathways include oxidation to form quinone methides. nih.govrsc.org If a C-H bond on the propenyl side chain is broken in the rate-limiting step, substituting that hydrogen with deuterium (as in Iso-Eugenol-d3) would significantly slow the reaction. libretexts.org Computational modeling of this process would confirm the energy penalty associated with breaking the stronger C-D bond at the transition state, supporting a mechanism where this bond cleavage is kinetically significant. For example, the reaction of 2-bromopropane (B125204) with a base is 6.7 times faster than its deuterated counterpart, providing strong evidence for an E2 mechanism where the C-H bond is broken in the single concerted step. libretexts.orglibretexts.org
Research Methodologies in Biochemical and Cellular Interaction Studies Using Iso Eugenol D3
Investigation of Molecular Interactions and Binding Dynamics with Deuterium (B1214612) Labeling
Deuterium labeling is an invaluable technique for studying the direct interactions between a small molecule like isoeugenol (B1672232) and its biological targets, such as proteins and receptors. scitechnol.com The use of Iso-Eugenol-d3 allows for precise tracking and differentiation from its non-labeled counterpart or endogenous compounds. simsonpharma.com
The primary advantage of using Iso-Eugenol-d3 is its utility as a stable isotope tracer in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govscielo.org.mx In NMR studies, the presence of deuterium can alter the chemical shifts of nearby protons, providing structural information about the binding pocket of a receptor or enzyme. clearsynth.com For example, when studying the interaction of isoeugenol with an olfactory receptor, researchers can use Iso-Eugenol-d3 to confirm binding and map the points of contact within the binding site. researchgate.net
In mass spectrometry, the predictable mass shift of +3 Da (Daltons) for Iso-Eugenol-d3 compared to unlabeled isoeugenol allows for unambiguous detection in complex biological matrices. This is central to "pulldown" assays where a target protein is incubated with Iso-Eugenol-d3, and after isolation, the bound ligand is identified by its unique mass, confirming the interaction. Molecular dynamics simulations have shown that isoeugenol penetrates lipid bilayers, forming hydrogen bonds with oxygen atoms, a process that can be meticulously tracked using its deuterated analog. nih.gov
Table 1: Analytical Advantages of Iso-Eugenol-d3 in Molecular Interaction Studies
| Analytical Technique | Application with Iso-Eugenol-d3 | Research Finding Elucidated |
| Mass Spectrometry (MS) | Used as an internal standard or tracer to differentiate from endogenous/unlabeled compound. | Confirms binding to a target protein; quantifies the amount of bound ligand. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Induces isotopic shifts on neighboring protons upon binding to a target. | Provides structural details of the ligand-receptor binding pocket and interaction dynamics. clearsynth.com |
| Kinetic Isotope Effect (KIE) Studies | Comparison of reaction/binding rates between isoeugenol and Iso-Eugenol-d3. | Determines if C-H bond cleavage at the labeled position is a rate-determining step in the interaction. symeres.com |
Mechanistic Studies of Receptor Activation and Signal Transduction Pathways (using Iso-Eugenol-d3 as a probe)
Iso-Eugenol-d3 is an effective probe for dissecting the mechanisms of receptor activation and subsequent intracellular signaling cascades. medchemexpress.com Signal transduction involves a series of molecular events that transmit a signal from a cell's exterior to its interior, often culminating in a change in gene expression or metabolism. wikipedia.orgvirginia.edu Isoeugenol is known to interact with various receptors, including olfactory receptors and the aryl hydrocarbon receptor (AHR), triggering specific cellular responses. researchgate.netnih.gov
By using Iso-Eugenol-d3, researchers can investigate these pathways with greater precision. A key principle exploited here is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. acs.org If the metabolic transformation of the methoxy (B1213986) group is crucial for receptor activation or subsequent signaling, its replacement with a deuterated methoxy group in Iso-Eugenol-d3 can slow this process down. symeres.com This allows researchers to "trap" and identify transient intermediate states in the activation pathway that might otherwise be too short-lived to observe.
For instance, studies on the related compound eugenol (B1671780) have shown it can inhibit the PI3K/AKT/FOXO3a pathway in cancer cells. nih.gov A similar study using Iso-Eugenol-d3 could help determine if metabolism of the compound is required for this effect. Researchers could treat cells with either isoeugenol or Iso-Eugenol-d3 and measure the phosphorylation status of key proteins like AKT and the activation of downstream targets. Any significant difference in the timing or magnitude of the response would point to the importance of the methoxy group's metabolism in the signaling event.
Table 2: Hypothetical Study Design for Receptor Activation using Iso-Eugenol-d3
| Experimental Step | Methodology | Expected Outcome with Iso-Eugenol-d3 |
| 1. Cellular Treatment | Treat HaCaT keratinocyte cells with equimolar concentrations of isoeugenol and Iso-Eugenol-d3. | Both compounds induce AHR nuclear translocation. nih.gov |
| 2. Pathway Analysis | Use Western Blot to analyze the phosphorylation of downstream kinases (e.g., MAPK/ERK). wikipedia.org | A delayed or reduced phosphorylation signal in Iso-Eugenol-d3 treated cells would indicate metabolism at the labeled site is important for pathway activation. |
| 3. Gene Expression | Employ qPCR to measure the expression of target genes (e.g., CYP1A1, a target of AHR). | A difference in the rate or level of gene induction between the two compounds clarifies the role of metabolism in the signal transduction process. |
Membrane Permeability and Transport Studies with Deuterated Isoeugenol Analogs
Understanding how a compound crosses the cell membrane is fundamental to its biological activity. Isoeugenol is known to interact with and disrupt the integrity of cell membranes, increasing their permeability. frontiersin.orgmdpi.com Studies using deuterated analogs like Iso-Eugenol-d3 are instrumental in quantifying the dynamics of this process.
The cell membrane is selectively permeable, allowing small, nonpolar molecules to diffuse across while restricting the movement of others. libretexts.org Isoeugenol's ability to permeate membranes is linked to its antimicrobial and cytotoxic effects. frontiersin.org By using Iso-Eugenol-d3, researchers can precisely measure its transport across both artificial lipid bilayers and live cell membranes.
In a typical experiment, a solution of Iso-Eugenol-d3 is applied to one side of a membrane, and its appearance on the other side is monitored over time using LC-MS. Because the deuterated form can be distinguished from any non-labeled compound, this method provides highly accurate measurements of transport rates and permeability coefficients. nih.gov This approach allows for the investigation of different transport mechanisms, such as passive diffusion versus protein-mediated transport. Comparing the permeability of Iso-Eugenol-d3 with other deuterated analogs could reveal which parts of the molecule are critical for membrane interaction. Molecular dynamics simulations suggest isoeugenol has a high affinity for lipid bilayers, and experimental data with the deuterated compound can validate these computational models. nih.gov
Table 3: Research Findings on Isoeugenol's Membrane Interaction
| Finding | Experimental Model | Implication for Iso-Eugenol-d3 Studies |
| Increased Membrane Permeability frontiersin.orgmdpi.com | E. coli and L. innocua; Phospholipid vesicles | Iso-Eugenol-d3 can be used to quantify the rate of permeabilization by tracking its flux across the membrane via mass spectrometry. |
| Reversible Membrane Interaction frontiersin.org | Supported Lipid Bilayers (SLBs) using QCM-D | Using Iso-Eugenol-d3 would allow researchers to precisely measure the on- and off-rates of binding to the membrane. |
| Increased Membrane Fluidity frontiersin.org | Giant Unilamellar Vesicles (GUVs) | Changes in membrane dynamics upon Iso-Eugenol-d3 insertion could be monitored using deuterium NMR techniques. |
| High Affinity for Bilayers nih.gov | Computational Molecular Dynamics | Experimental transport data using Iso-Eugenol-d3 can be used to validate and refine computational predictions of binding energy and location within the membrane. |
Applications in Quantitative Proteomics and Metabolomics for Relative Abundance Determination
Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics. thermofisher.comresearchgate.net Iso-Eugenol-d3 serves as an ideal internal standard for the accurate quantification of isoeugenol and its metabolites in biological samples.
In metabolomics, the goal is to identify and quantify the complete set of small-molecule metabolites in a cell or biological system. nih.gov When analyzing the fate of isoeugenol in an organism, it is crucial to have a method that can accurately measure its concentration and that of its metabolic products. By adding a known amount of Iso-Eugenol-d3 to a sample (a process called "spiking"), it can be used as an internal standard. mdpi.com Since Iso-Eugenol-d3 is chemically almost identical to isoeugenol, it behaves similarly during sample extraction, processing, and analysis by LC-MS. However, the mass spectrometer can easily distinguish between the analyte (isoeugenol) and the standard (Iso-Eugenol-d3) due to the +3 Da mass difference. Any sample loss during preparation will affect both compounds equally, so the ratio of their signals remains constant. This allows for highly accurate determination of the absolute or relative abundance of isoeugenol. thermofisher.com
In quantitative proteomics, researchers study changes in protein abundance in response to a stimulus. nih.gov For example, one could investigate how isoeugenol treatment affects the proteome of liver cells. By using a technique like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) combined with Iso-Eugenol-d3 as an internal standard for the drug itself, a comprehensive and quantitative picture of the cellular response can be achieved. This dual-labeling approach provides robust data on both the drug's metabolism and its effect on protein expression.
Table 4: Use of Iso-Eugenol-d3 in Quantitative Mass Spectrometry
| Application | Methodology | Role of Iso-Eugenol-d3 |
| Metabolite Quantification | A known amount of Iso-Eugenol-d3 is spiked into a biological sample (e.g., plasma, urine, tissue homogenate). The sample is analyzed by LC-MS/MS. | Serves as an internal standard to correct for matrix effects and variations in sample preparation and instrument response. mdpi.com |
| Pharmacokinetic Studies | Iso-Eugenol-d3 is administered, and its concentration and the appearance of its metabolites are tracked over time in blood samples. | Acts as a tracer to build a precise pharmacokinetic profile, distinguishing the administered drug from any potential endogenous sources. nih.gov |
| Relative Abundance in Proteomics | Cells are treated with isoeugenol. Iso-Eugenol-d3 is used as a standard to quantify the compound's uptake or concentration in the cell lysate during proteomic analysis. | Ensures accurate correlation between the concentration of the bioactive compound and the observed changes in protein expression. |
Future Directions and Emerging Research Avenues for Iso Eugenol D3
Development of Novel Deuteration Strategies for Complex Isoeugenol (B1672232) Derivatives and Conjugates
The synthesis of Iso-Eugenol-d3 is foundational, but future research will necessitate the development of deuteration strategies for more complex molecules derived from it. Isoeugenol serves as a starting reagent for various chemical syntheses, including the formation of hybrid molecules and complex heterocyclic systems like 1,2,3,4-tetrahydroquinolines. mdpi.com For instance, novel conjugates of ferulic acid and isoeugenol have been synthesized to explore new bioactive agents. acs.org
Future work should focus on developing selective deuteration methods that can be applied late in a synthetic sequence. This would allow for the creation of a library of complex deuterated isoeugenol derivatives. Such strategies might involve metal-catalyzed C-H activation or the use of deuterated building blocks in multi-component reactions. The synthesis of deuterated internal standards for other complex analytes has been achieved through methods like perdeuteration, a technique that could be adapted for isoeugenol derivatives. mdpi.com The development of these synthetic methodologies is crucial for producing the advanced molecular probes needed for metabolic and mechanistic studies.
Table 1: Potential Strategies for Synthesizing Complex Deuterated Isoeugenol Derivatives
| Strategy | Description | Potential Application for Isoeugenol Derivatives |
| Late-Stage Deuteration | Introduction of deuterium (B1214612) into a molecule in one of the final synthetic steps. This is efficient as it avoids carrying the isotope through a long reaction sequence. | Applying C-H activation catalysts to introduce deuterium into specific positions on a pre-formed isoeugenol conjugate. |
| Deuterated Building Blocks | Using smaller, pre-deuterated molecules as starting materials in a synthesis. | Using Iso-Eugenol-d3 as a foundational block in multi-component reactions, such as the Povarov reaction, to build complex deuterated heterocycles. mdpi.com |
| Hybrid Molecule Synthesis | Linking deuterated isoeugenol to other molecules of interest (e.g., other natural products, fluorescent tags) to create multifunctional probes. | Synthesizing hybrids of Iso-Eugenol-d3 and other bioactive compounds like ferulic acid to trace the metabolic fate of the entire conjugate. acs.org |
Integration with Advanced Omics Technologies for Systems-Level Biological Understanding
Omics technologies, such as proteomics, metabolomics, and transcriptomics, provide a holistic view of biological systems. mdpi.comnih.gov Iso-Eugenol-d3 is an ideal tool for integration into these mass spectrometry-based workflows. mdpi.com Isoeugenol is known to possess various biological activities, including antibacterial and antifungal effects. frontiersin.orgmdpi.com For example, it affects the expression of genes related to biofilm formation in Aspergillus fumigatus and permeabilizes the cell membranes of bacteria like E. coli. frontiersin.orgnih.gov
By using Iso-Eugenol-d3, researchers can perform "metabolic tracing" experiments. When cells or organisms are treated with Iso-Eugenol-d3, the deuterium label allows its metabolic products to be distinguished from the endogenous metabolic background. This enables the precise identification of biotransformation products via mass spectrometry. Furthermore, quantitative proteomics can be used to assess how Iso-Eugenol-d3 treatment alters protein expression profiles, providing insights into its mechanism of action at a systems level. This approach moves beyond studying a single target to understanding the broader network of interactions within the cell.
Exploration of Isotopic Effects in Complex Biological and Ecological Systems
The substitution of hydrogen with deuterium can significantly alter the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). oaji.netiiste.org The C-D bond is stronger and is broken more slowly than a C-H bond. nih.gov This effect can have profound impacts on biological processes, altering everything from enzyme activity to the stability of macromolecules. nih.govsci-hub.se
For Iso-Eugenol-d3, the deuterium atoms are located on the methoxy (B1213986) group. This position is often a site of metabolic modification, such as O-demethylation by cytochrome P450 enzymes. The KIE would predict that the O-demethylation of Iso-Eugenol-d3 would be slower than that of unlabeled isoeugenol. This has significant implications:
Pharmacokinetics: A slower metabolism could lead to a longer biological half-life and sustained activity of the compound.
Mechanism of Action: By slowing down one metabolic pathway, others may become more prominent, revealing secondary or previously unknown biotransformation routes. researchgate.net
Ecological Interactions: In environmental contexts, the differential metabolic rate could alter the persistence or breakdown of isoeugenol in soil or aquatic systems, affecting microorganisms differently than the parent compound.
Future research can directly compare the metabolic profiles and biological activities of isoeugenol and Iso-Eugenol-d3 to quantify these isotopic effects and leverage them for desired outcomes.
Advancements in Micro-Scale and High-Throughput Analytical Methodologies for Iso-Eugenol-d3
Recent advances in analytical chemistry offer exciting new possibilities for the analysis of Iso-Eugenol-d3. numberanalytics.com The use of a deuterated standard (d3-eugenol) has already been shown to improve the accuracy and precision of isoeugenol quantification in complex matrices like aquaculture products. researchgate.net This highlights the value of deuterated internal standards in overcoming matrix effects and variability in sample preparation. researchgate.net
Future research can capitalize on the following analytical advancements:
High-Throughput Analysis: Fully automated platforms that couple sample preparation with liquid chromatography-mass spectrometry (LC-MS) can screen large numbers of samples. lcms.cz These systems are ideal for metabolomics studies or environmental monitoring involving Iso-Eugenol-d3.
Micro-Scale Analysis: Techniques like secondary ion mass spectrometry (SIMS) and laser ablation multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) allow for isotopic analysis at the microscale. numberanalytics.comnumberanalytics.comspringerprofessional.de This could enable researchers to visualize the distribution of Iso-Eugenol-d3 and its metabolites within a single cell or in specific tissue microenvironments.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): While typically used for studying protein conformation, advanced HDX-MS workflows, which are becoming increasingly high-throughput, could be adapted to study how Iso-Eugenol-d3 interacts with and potentially alters protein dynamics. researchgate.netacs.org
Table 2: Comparison of Advanced Analytical Techniques for Iso-Eugenol-d3 Analysis
| Analytical Technique | Principle | Key Advantage for Iso-Eugenol-d3 Research |
| Automated LC-MS/MS | Chromatographic separation followed by mass spectrometric detection, with automated sample handling. | Enables high-throughput quantification of Iso-Eugenol-d3 and its metabolites in large-scale biological or environmental studies. lcms.cz |
| Laser Ablation-ICP-MS | A laser removes a small amount of material from a solid sample, which is then analyzed for its isotopic composition. | Allows for micro-scale spatial mapping of the compound's distribution in tissues or on surfaces. numberanalytics.com |
| Secondary Ion Mass Spectrometry (SIMS) | A focused ion beam sputters the sample surface, and the ejected secondary ions are analyzed by mass. | Provides high-resolution chemical imaging to visualize the subcellular localization of Iso-Eugenol-d3. springerprofessional.de |
Role of Iso-Eugenol-d3 in Unraveling Stereochemical Aspects of Chemical and Biochemical Processes
Isotopic labeling is a classic and powerful technique for elucidating the mechanisms and stereochemistry of chemical reactions. annualreviews.orgslideshare.net The introduction of a deuterium label creates a "tag" that can be tracked through a reaction sequence, providing information that would otherwise be inaccessible.
Isoeugenol itself has interesting stereochemical properties, particularly concerning the double bond in its propenyl side chain and its potential to form chiral products upon oxidation or derivatization. For example, the oxidation of isoeugenol can lead to diastereomeric neolignans, and computational and spectroscopic methods have been used to determine their relative stereochemistry. nih.gov
Iso-Eugenol-d3 can serve as a critical tool in these investigations:
Mechanistic Elucidation: In enzymatic reactions, if the methoxy group participates or influences the reaction at a stereocenter, the KIE from the d3-label can provide evidence for the transition state geometry.
Tracking Asymmetric Transformations: When isoeugenol is converted to a chiral product, Iso-Eugenol-d3 can be used to determine if the deuterated group influences the stereochemical outcome of the reaction. Isotopic labeling studies have been instrumental in determining the origin of stereoselectivity in catalytic hydrogenations and other asymmetric reactions. rsc.orgnih.gov
NMR and Mass Spectrometry Probes: The deuterium label provides a distinct signal in NMR spectroscopy and a clear mass shift in MS, making it easier to follow the fate of the methoxy group during complex transformations and to assign the structure of intermediates and products. nih.gov
By using Iso-Eugenol-d3, researchers can gain a deeper understanding of the fundamental stereochemical principles that govern the reactivity of this important natural product and its derivatives.
Q & A
Q. What statistical methods are recommended for analyzing dose-dependent effects of Iso-Eugenol-d3 in preclinical studies?
- Methodological Answer : Use non-linear regression models (e.g., sigmoidal dose-response) to estimate EC50/IC50 values. Apply mixed-effects models to account for inter-subject variability. Validate assumptions with residual analysis and bootstrapping .
Addressing Data Contradictions
Q. How should researchers reconcile discrepancies in Iso-Eugenol-d3’s stability reported across different solvent systems?
- Methodological Answer : Conduct solvent-screening studies under controlled conditions (temperature, light exposure). Use multivariate analysis (e.g., PCA) to identify solvent properties (polarity, proticity) influencing stability. Publish raw data and analytical parameters to enhance reproducibility .
Q. What steps validate the specificity of Iso-Eugenol-d3 detection in complex matrices like plasma or tissue homogenates?
- Methodological Answer : Employ matrix-matched calibration curves and internal standards (e.g., isotopically labeled analogs of related compounds). Perform selectivity tests against endogenous compounds and validate with spike-recovery experiments (85–115% recovery acceptable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
